molecular formula C14H15ClN2O4 B2508266 Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate CAS No. 339100-99-1

Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate

Cat. No. B2508266
M. Wt: 310.73
InChI Key: HEABZEYPQCAVNC-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate, is a derivative of ethyl isoxazolecarboxylate, which is a versatile building block in organic synthesis. The papers provided do not directly discuss this compound but offer insights into the reactivity and potential transformations of related isoxazole derivatives. For instance, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates have been shown to undergo reactions with various nucleophiles to yield imidazopyrimidine and aminoindole derivatives .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of ethyl isoxazolecarboxylates with different reagents. For example, the reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates with 2-chloropyrimidine and 2-chlorobenzoxazole leads to the formation of isoxazolones with substituted pyrimidine and benzoxazole rings . Similarly, other derivatives, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, can be acetylated to yield N-acetylated products . These methods suggest that the synthesis of Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate could involve nucleophilic substitution reactions followed by acylation.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized using various spectroscopic techniques. For instance, HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS have been employed to study the structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate . These techniques could similarly be applied to determine the structure of Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate, providing insights into its molecular conformation and electronic properties.

Chemical Reactions Analysis

Isoxazole derivatives are known to participate in various chemical reactions. The ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates can undergo intramolecular cyclisation to form imidazopyrimidine and aminoindole derivatives . Other reactions include cyclocondensation, as seen with ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate , and interactions with nucleophilic reagents to yield a variety of heterocyclic compounds . These reactions demonstrate the reactivity of the isoxazole ring and suggest that Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate could also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate, for example, leads to changes in the position of the ring proton in solution, which can be studied using NOESY, HMBC, HSQC spectra, and calculations . These properties, including solubility, melting point, and reactivity, are essential for understanding the behavior of these compounds in various environments and could be extrapolated to Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate.

Scientific Research Applications

Synthesis and Biological Properties

Isoxazolone derivatives, including Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate, have shown significant biological and medicinal properties. They serve as excellent intermediates for synthesizing numerous heterocycles and can undergo various chemical transformations. The facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, a related compound, involves a three-component reaction indicating the utility of isoxazolone derivatives in creating biologically active molecules. This process, catalyzed by K2CO3, highlights the potential of such derivatives in environmentally friendly procedures for preparing heterocycles through multi-component reactions. The synthesis yields were generally good to very good, demonstrating the efficiency and versatility of these compounds in chemical synthesis and potential biological applications (Laroum et al., 2019).

properties

IUPAC Name

ethyl 5-[[(2-chlorobenzoyl)amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-2-20-14(19)12-7-9(21-17-12)8-16-13(18)10-5-3-4-6-11(10)15/h3-6,9H,2,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEABZEYPQCAVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate

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